molecular formula C10H12BrNO3 B13815818 5-Bromo-2-(2-hydroxypropoxy)benzamide

5-Bromo-2-(2-hydroxypropoxy)benzamide

Cat. No.: B13815818
M. Wt: 274.11 g/mol
InChI Key: GWNIMRXOQQOZJL-UHFFFAOYSA-N
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Description

5-Bromo-2-(2-hydroxypropoxy)benzamide is an organic compound with the molecular formula C10H12BrNO3 It is a derivative of benzamide, featuring a bromine atom at the 5-position and a hydroxypropoxy group at the 2-position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(2-hydroxypropoxy)benzamide typically involves the bromination of 2-(2-hydroxypropoxy)benzamide. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in an organic solvent such as carbon tetrachloride or chloroform, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(2-hydroxypropoxy)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation Reactions: The hydroxypropoxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The benzamide moiety can be reduced to form amines.

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted benzamides.

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

Scientific Research Applications

5-Bromo-2-(2-hydroxypropoxy)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-(2-hydroxypropoxy)benzamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate access. The hydroxypropoxy group can enhance its binding affinity through hydrogen bonding and other interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-(2-hydroxypropoxy)benzamide is unique due to the presence of both the bromine atom and the hydroxypropoxy group, which confer distinct chemical and biological properties. These functional groups can enhance its reactivity and binding interactions, making it a valuable compound in various research applications .

Properties

Molecular Formula

C10H12BrNO3

Molecular Weight

274.11 g/mol

IUPAC Name

5-bromo-2-(2-hydroxypropoxy)benzamide

InChI

InChI=1S/C10H12BrNO3/c1-6(13)5-15-9-3-2-7(11)4-8(9)10(12)14/h2-4,6,13H,5H2,1H3,(H2,12,14)

InChI Key

GWNIMRXOQQOZJL-UHFFFAOYSA-N

Canonical SMILES

CC(COC1=C(C=C(C=C1)Br)C(=O)N)O

Origin of Product

United States

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